molecular formula C12H8Cl2N2O B3421429 4,4'-Dichloroazoxybenzene CAS No. 21650-66-8

4,4'-Dichloroazoxybenzene

Cat. No.: B3421429
CAS No.: 21650-66-8
M. Wt: 267.11 g/mol
InChI Key: NMAZIJPSESMWSA-UHFFFAOYSA-N
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Description

4,4’-Dichloroazoxybenzene is an organic compound with the molecular formula C12H8Cl2N2O. It is a derivative of azoxybenzene, where two chlorine atoms are substituted at the para positions of the benzene rings. This compound is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichloroazoxybenzene can be synthesized through the photoreduction of 4,4’-dichloronitrobenzene. This process involves the use of a flow microreactor under visible-light irradiation. The reaction is carried out in a methanol/water solvent mixture with a 3:2 ratio, which affords a high yield and product selectivity .

Industrial Production Methods: In industrial settings, the preparation of 4,4’-Dichloroazoxybenzene often involves the reduction of nitrobenzene derivatives. The use of continuous flow conditions and liquid-liquid slug flow conditions, consisting of an organic solution and a fluorous solvent like tetradecafluorohexane or octadecafluorooctane, improves both the conversion and yield of the photoreduction process .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichloroazoxybenzene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form 4,4’-dichloroazobenzene and further to 4,4’-dichloroaniline.

    Oxidation: It can be oxidized to form different oxidation states of nitrogen-containing compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Reduction: 4,4’-Dichloroazobenzene, 4,4’-Dichloroaniline.

    Oxidation: Various nitrogen oxides.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4,4’-Dichloroazoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dichloroazoxybenzene involves its interaction with various molecular targets. It can undergo reduction and oxidation reactions, leading to the formation of different nitrogen-containing compounds. These reactions can affect cellular processes and pathways, making it a compound of interest in biochemical studies .

Comparison with Similar Compounds

4,4’-Dichloroazoxybenzene is unique due to the presence of chlorine atoms at the para positions of the benzene rings. Similar compounds include:

    Azoxybenzene: Lacks the chlorine substituents.

    4,4’-Dichloroazobenzene: Similar structure but with a different oxidation state.

    4,4’-Dichloroaniline: A reduction product of 4,4’-Dichloroazoxybenzene.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4,4’-Dichloroazoxybenzene .

Properties

IUPAC Name

(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium
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InChI

InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

NMAZIJPSESMWSA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl
Source PubChem
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Molecular Formula

C12H8Cl2N2O
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DSSTOX Substance ID

DTXSID3073210
Record name 4,4'-Dichloroazoxybenzene
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Molecular Weight

267.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazoxybenzene
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CAS No.

614-26-6, 21650-66-8, 71297-93-3
Record name 4,4'-Dichloroazoxybenzene
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Record name 4,4'-Dichloroazoxybenzene, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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